molecular formula C15H21NO2 B263792 1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine

1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine

Cat. No.: B263792
M. Wt: 247.33 g/mol
InChI Key: UMALHRVAPJKLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as MAP or MAP-1. MAP-1 has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

MAP-1 acts on the central nervous system by binding to the mu-opioid receptors. It acts as an agonist, producing similar effects to those of endogenous opioids such as endorphins and enkephalins. MAP-1 also inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
MAP-1 has been found to produce analgesic effects by inhibiting pain signals in the spinal cord and brain. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. MAP-1 has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved mood and reduced anxiety. MAP-1 has also been found to reduce the severity of withdrawal symptoms in drug-addicted animals.

Advantages and Limitations for Lab Experiments

MAP-1 has several advantages for lab experiments. It is easy to synthesize and can be obtained in pure form through recrystallization. MAP-1 has also been found to be stable under a wide range of conditions. However, MAP-1 has some limitations for lab experiments. It is a controlled substance and requires special permits and licenses for handling and experimentation. Additionally, the effects of MAP-1 may vary depending on the dosage and administration route.

Future Directions

Future research on MAP-1 may focus on its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies may investigate the potential use of MAP-1 in the treatment of chronic pain and depression. The development of novel analogs of MAP-1 may also be explored to improve its pharmacological properties and reduce its side effects. Finally, studies may investigate the long-term effects of MAP-1 on the central nervous system.

Synthesis Methods

The synthesis of MAP-1 involves the reaction between 4-methoxyphenylacetic acid and 4-methylpiperidine. The reaction is catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified through recrystallization to obtain pure MAP-1.

Scientific Research Applications

MAP-1 has been studied extensively for its potential therapeutic applications. It has been found to exhibit antinociceptive, anti-inflammatory, and antidepressant effects. MAP-1 has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, MAP-1 has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C15H21NO2/c1-12-7-9-16(10-8-12)15(17)11-13-3-5-14(18-2)6-4-13/h3-6,12H,7-11H2,1-2H3

InChI Key

UMALHRVAPJKLNS-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)CC2=CC=C(C=C2)OC

Canonical SMILES

CC1CCN(CC1)C(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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